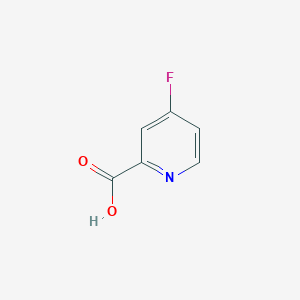
4-Fluoropicolinic acid
Cat. No. B1287997
Key on ui cas rn:
886371-78-4
M. Wt: 141.1 g/mol
InChI Key: DOJINJNLDNIFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08927582B2
Procedure details


A mixture of 4-fluoropicolinic acid (400 mg, 2.84 mmol) and 4-cyclopropyl-1H-imidazole (322 mg, 2.98 mmol) were dissolved in N,N-dimethylformamide, and N-methylmorpholine (0.36 ml, 3.28 mmol) was added. The reaction was warmed to 35° C., and stirred for 20 hours. The solvent was then removed under reduced pressure to afford a viscous oily residue. This residue was dissolved in 1N hydrochloric acid (5 mL), and the aqueous layer was extracted with ethyl acetate (2×5 mL). The aqueous layer was concentrated under reduced pressure to afford a yellow solid. To this residue was added 5 mL of acetonitrile/methanol (20:1) and the mixture was sonicated to afford a fine suspension of solids. The solids were collected by filtration, washed several times with acetonitrile, and dried on the filter funnel. The yellow solids were collected to afford 520 mg (69% yield) of 4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid as the hydrochloride salt. M+1=230.1
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
acetonitrile methanol
Quantity
5 mL
Type
reactant
Reaction Step Four



Yield
69%
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=[O:9])[CH:3]=1.[CH:11]1([C:14]2[N:15]=[CH:16][NH:17][CH:18]=2)[CH2:13][CH2:12]1.CN1CCOCC1.C(#N)C.CO>CN(C)C=O.Cl>[CH:11]1([C:14]2[N:15]=[CH:16][N:17]([C:2]3[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=[O:9])[CH:3]=3)[CH:18]=2)[CH2:13][CH2:12]1 |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=NC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
322 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1N=CNC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
Step Four
|
Name
|
acetonitrile methanol
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N.CO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a viscous oily residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×5 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was sonicated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a fine suspension of solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed several times with acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on the filter funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow solids were collected
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1N=CN(C1)C1=CC(=NC=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 520 mg | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
